2,6-Difluoro-3-methoxybenzyl bromide
Overview
Description
“2,6-Difluoro-3-methoxybenzyl bromide” is a chemical compound with the molecular formula C8H7BrF2O . It has a molecular weight of 237.04 and is also known as DFMB.
Molecular Structure Analysis
The IUPAC name for “2,6-Difluoro-3-methoxybenzyl bromide” is 3-(bromomethyl)-2,4-difluorophenyl methyl ether . The InChI code for this compound is 1S/C8H7BrF2O/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
“2,6-Difluoro-3-methoxybenzyl bromide” is a solid at ambient temperature . It has a boiling point of 53-56 degrees Celsius .Scientific Research Applications
Synthesis and Characterization in Ionic Liquids
2,6-Difluoro-3-methoxybenzyl bromide plays a role in the synthesis of quaternary ammonium salts, which are key components in the preparation of new low melting ammonium-based ionic liquids. These ionic liquids, characterized using NMR techniques, mass spectroscopy, and elemental analysis, are significant due to their potential applications in various fields like green chemistry and catalysis (Kärnä, Lahtinen, & Valkonen, 2009).
Application in Esterification Processes
The compound is involved in the esterification of leucovorin, a form of folic acid, under non-acidic conditions. This process demonstrates its utility in producing esters with high reactivity and lipophilicity, which are important in pharmaceutical and biochemical research (Rosowskin & Yu, 1989).
Bromination Studies
It's used in the study of bromination reactions of various benzyl alcohols and ethers. These studies are crucial for understanding the reaction mechanisms and for the development of new synthetic methodologies in organic chemistry (Nakatani et al., 1984).
Use in Radiotracer Synthesis
This compound is instrumental in the synthesis of fluorobenzyl bromides used in asymmetric synthesis of fluorinated α-amino acids. These are significant in positron emission tomography (PET), a medical imaging technique (Zaitsev et al., 2002).
Oligoribonucleotide Synthesis
The compound is employed in the synthesis of oligoribonucleotides using the phosphotriester approach. This method is significant in the field of molecular biology and genetics for the study of RNA and its functions (Takaku & Kamaike, 1982).
Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGVLYZGZNSCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396551 | |
Record name | 2,6-Difluoro-3-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-methoxybenzyl bromide | |
CAS RN |
886498-55-1 | |
Record name | 2,6-Difluoro-3-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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